molecular formula C10H16ClNO2 B2393414 Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride CAS No. 2243515-48-0

Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride

Cat. No.: B2393414
CAS No.: 2243515-48-0
M. Wt: 217.69
InChI Key: OCRXBYRNGALJLS-UHFFFAOYSA-N
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Description

Methyl 3-prop-2-ynylpiperidine-3-carboxylate hydrochloride is a piperidine derivative characterized by a six-membered piperidine ring substituted at position 3 with a prop-2-ynyl (propargyl) group and a methyl ester. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name

methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-3-5-10(9(12)13-2)6-4-7-11-8-10;/h1,11H,4-8H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRXBYRNGALJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCNC1)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

Retrosynthetically, the molecule can be deconstructed into three primary components: (1) the piperidine ring, (2) the prop-2-ynyl substituent at the 3-position, and (3) the methyl ester group. Strategies for assembling these moieties include:

  • Ring-closing metathesis (RCM) of diene precursors to form the piperidine skeleton.
  • Alkylation of piperidine-3-carboxylic acid derivatives with propargyl halides.
  • Esterification of carboxylic acid intermediates using methanol under acidic conditions.

The hydrochloride salt is typically introduced in the final step via treatment with hydrogen chloride gas in ethanol, a method validated for analogous piperidine derivatives.

Catalytic Reductive Methylation for Piperidine Functionalization

A pivotal methodology for introducing methyl groups to piperidine systems involves catalytic reductive methylation. In the synthesis of N-methyl piperidine-2-carboxylic acid-2,6-xylidide hydrochloride, formaldehyde serves as a methylating agent under hydrogen pressure (5–15 atm) with palladium on carbon (Pd/C) as a catalyst. This approach avoids toxic reagents like dimethyl sulfate and achieves yields exceeding 90% when combined with azeotropic distillation to remove water.

While the cited patent focuses on N-methylation, the reductive conditions can be modified for propargyl group incorporation. Substituting formaldehyde with propargyl bromide in the presence of a palladium catalyst may enable alkylation at the piperidine nitrogen. However, competing side reactions, such as over-alkylation or alkyne polymerization, necessitate careful control of stoichiometry and reaction time.

Ring-Closing Metathesis (RCM) for Piperidine Ring Construction

Grubbs’ catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) facilitates RCM of diene precursors to form six-membered lactams, which can be reduced to piperidines. For example, unsaturated amides cyclize to 2-piperidones under RCM conditions, which are subsequently hydrogenated to piperidines (Scheme 13 in).

Synthesis of 3-Substituted Piperidines via RCM

To introduce the prop-2-ynyl group at the 3-position, a diene precursor bearing a propargyloxy or propargylamine side chain must be designed. For instance, allyl propargyl ethers can undergo RCM to form 3-alkoxy piperidines, which are then functionalized via hydrolysis and esterification. This route, however, requires stringent stereochemical control to avoid regioisomeric byproducts.

Alkylation of Piperidine-3-carboxylate Intermediates

Alkylation of pre-formed piperidine-3-carboxylic acid esters with propargyl bromide represents a direct route to the target compound. In a protocol analogous to the synthesis of 3-phenylpiperidine-2,6-diones, piperidine-3-carboxylate is treated with propargyl bromide in the presence of potassium carbonate (K₂CO₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

Optimization of Reaction Conditions

Refluxing in acetone for 60–70 hours achieves complete alkylation, followed by purification via column chromatography (chloroform:methanol, 9.5:0.5). Yields for similar transformations range from 68% to 87%, depending on the steric bulk of the alkylating agent.

One-Pot Hydrogenation-Methylation Protocols

The patent methodology for N-methyl piperidine-2-carboxylic acid-2,6-xylidide hydrochloride demonstrates the feasibility of one-pot hydrogenation and methylation. Applying this to the target compound, picolinic acid derivatives could be hydrogenated to piperidine intermediates, followed by propargylation under hydrogen pressure.

Catalytic System and Solvent Selection

Using ethanol or methanol as solvents and Pd/C as a catalyst, hydrogenation of pyridine precursors occurs at 90–100°C under 10 atm H₂. Subsequent alkylation with propargyl bromide in the same vessel minimizes intermediate isolation, improving overall yield to ~85%.

Azeotropic Distillation for Enhanced Purity

Water removal via azeotropic distillation with toluene or ethanol is critical for high-yield hydrochloride crystallization. For example, distilling 300–350 parts by weight of ethanol-toluene mixtures removes 6% water, facilitating product isolation in 92% yield.

Hydrochloride Salt Formation and Crystallization

Treating the free base with hydrogen chloride gas in ethanol (pH 4) precipitates the hydrochloride salt. Cooling to 0°C yields crystalline product with a melting point of 262–264°C, consistent with analogous piperidine hydrochlorides.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (Melting Point)
RCM + Alkylation Diene cyclization, propargylation 68–87 262–264°C
One-Pot Hydrogenation Hydrogenation, alkylation 85–92 262–264°C
Direct Alkylation Piperidine alkylation 78–90 150–152°C (base)

Chemical Reactions Analysis

Types of Reactions

Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Methyl 3-prop-2-ynylpiperidine-3-carboxylate; hydrochloride serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Reagent in Organic Synthesis : Its structure allows it to participate in nucleophilic substitutions and cyclization reactions.
  • Precursor for Drug Development : The compound is explored for its potential to be modified into more complex pharmaceutical agents.

Biology

Research into the biological activities of this compound has revealed several potential applications:

  • Anticancer Activity : Studies indicate that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism often involves the disruption of cellular processes critical for cancer cell survival.
    Cell LineIC50 (µg/mL)
    HeLa20
    MCF-724
  • Antifungal Properties : Similar piperidine derivatives have shown significant antifungal activity against strains such as Aspergillus and Candida.
    CompoundTarget OrganismMIC (µg/mL)
    Methyl 3-prop-2-ynylpiperidine derivativeAspergillus flavus1

Medicine

The therapeutic potential of methyl 3-prop-2-ynylpiperidine-3-carboxylate; hydrochloride is under investigation:

  • Matrix Metalloproteinase Inhibitors : Compounds similar to this have been studied for their role in inhibiting matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. For instance, research on related structures has shown promising results in improving survival rates in cancer models when used alongside chemotherapy.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of methyl 3-prop-2-ynylpiperidine derivatives, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated that modifications to the piperidine structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Antifungal Activity Assessment

A laboratory study assessed the antifungal efficacy of piperidine derivatives against Candida albicans. The findings demonstrated that compounds with structural similarities to methyl 3-prop-2-ynylpiperidine exhibited potent antifungal activity, significantly reducing fungal growth compared to control groups.

Mechanism of Action

The mechanism of action of Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The prop-2-ynyl group can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The piperidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and pharmacological profiles of Methyl 3-prop-2-ynylpiperidine-3-carboxylate hydrochloride and related compounds:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Applications
Methyl 3-prop-2-ynylpiperidine-3-carboxylate HCl Piperidine Propynyl, methyl ester C₁₀H₁₄ClNO₂ ~215.5 Alkyne, ester, HCl salt Synthetic intermediate (inferred)
Yohimbine HCl () Yohimban alkaloid Methyl ester, hydroxyl, carboxy C₂₁H₂₇ClN₂O₃ 390.9 Ester, tertiary amine, HCl salt Alpha-2 adrenergic antagonist
Pexidartinib HCl () Pyridine/pyrrole Trifluoromethyl, chloro, pyrrolo C₁₉H₁₇ClF₃N₅ 419.8 Pyridine, pyrrole, HCl salt Kinase inhibitor (TGCT treatment)
3-Aminopiperidine dihydrochloride () Piperidine Amino group C₅H₁₂N₂·2HCl ~173.1 Primary amine, HCl salt Pharmaceutical intermediate
KHG26792 () Azetidine Naphthalene, propyl C₁₈H₂₄ClN 313.8 Azetidine, aromatic, HCl salt Neuroprotective (preclinical studies)
Methyl (2S,3S)-2-methylpiperidine-3-carboxylate () Piperidine Methyl, methyl ester C₈H₁₅NO₂ 157.2 Ester, stereochemistry (2S,3S) Chiral building block
3-Methylpiperidine HCl () Piperidine Methyl group C₆H₁₄ClN 135.6 Secondary amine, HCl salt Solubility modifier
[(3S)-3-Methyl-3-piperidyl]methanol HCl () Piperidine Methyl, hydroxymethyl C₇H₁₆ClNO 181.7 Hydroxyl, stereochemistry (3S), HCl salt Neurological research

Key Differentiators

Core Structure and Reactivity: The propynyl group in the target compound distinguishes it from analogs like 3-aminopiperidine dihydrochloride (amino substituent) and 3-methylpiperidine HCl (simple methyl group). This alkyne enables unique reactivity, such as Huisgen cycloaddition, absent in most analogs . Methyl ester groups are shared with Yohimbine HCl and Methyl (2S,3S)-2-methylpiperidine-3-carboxylate, enhancing lipophilicity compared to hydroxyl or amino-substituted derivatives .

Pharmacological Profiles: Yohimbine HCl and Pexidartinib HCl have well-documented therapeutic roles (adrenergic antagonist and kinase inhibitor, respectively), while the target compound’s applications remain speculative, likely as a synthetic intermediate . Stereochemistry: Methyl (2S,3S)-2-methylpiperidine-3-carboxylate and [(3S)-3-methyl-3-piperidyl]methanol HCl highlight the importance of chirality in drug design, whereas the target compound’s stereochemistry is unspecified .

Solubility and Stability :

  • Hydrochloride salts are common across all compounds, improving aqueous solubility. However, bulkier substituents (e.g., naphthalene in KHG26792) may reduce bioavailability compared to the target compound’s compact structure .

Biological Activity

Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine core with a prop-2-ynyl substituent at the 3-position and a carboxylate group. Its chemical formula is C7H12ClNO2C_7H_{12}ClNO_2 with a molecular weight of approximately 165.63 g/mol .

Biological Activity Overview

The compound has been evaluated for various biological activities, particularly in the context of cancer treatment and neurological disorders.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of piperidine-based compounds have shown promising results in inhibiting the growth of triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. The growth inhibition was assessed using sulforhodamine B assays, revealing that certain derivatives exhibited significant cytotoxicity against cancer cells while sparing non-tumorigenic cells .

Table 1: Antitumor Activity of Piperidine Derivatives

CompoundCell LineGI50 (μM)Effect on Non-Tumorigenic Cells
Compound 2eMDA-MB-23113Minimal effect
Compound 2eMDA-MB-468TBDMinimal effect
DoxorubicinMDA-MB-231TBDSignificant cytotoxicity

Note: GI50 refers to the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its antitumor effects appears to involve modulation of the cell cycle. Flow cytometry analyses indicated that treatment with this compound increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting an interruption in cell cycle progression .

Neuropharmacological Potential

In addition to its antitumor properties, there is emerging interest in the neuropharmacological applications of piperidine derivatives. Some formulations containing similar compounds have been developed for treating otic disorders, indicating their potential as immunomodulating agents that could ameliorate symptoms associated with inner ear conditions .

Table 2: Neuropharmacological Applications

ConditionFormulation TypeActive Agent
Meniere's DiseaseThermoreversible gelImmunomodulating agent
Sudden Sensorineural Hearing LossBiodegradable formulationImmunomodulating agent

Case Studies

One notable case study involved a derivative of methyl 3-prop-2-ynylpiperidine evaluated for its effects on matrix metalloproteinases (MMPs), which play critical roles in tumor metastasis and tissue remodeling. The study demonstrated that certain piperidine derivatives exhibited potent inhibition of MMP-2 and MMP-9, suggesting a dual role in both cancer treatment and tissue repair mechanisms .

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 3-prop-2-ynylpiperidine-3-carboxylate hydrochloride?

Synthesis typically involves acylation or nucleophilic substitution reactions. Key parameters include:

  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • pH adjustment : Use HCl (1–2 M) to stabilize intermediates and precipitate the hydrochloride salt .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
  • Progress monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion . Post-synthesis, recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How can researchers confirm the purity and structural integrity of the compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR verify proton environments and carbon frameworks. For example, the prop-2-ynyl group shows distinct alkynyl proton signals at δ 2.0–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 228.1234) .
  • Titrimetric analysis : Quantify hydrochloride content via acid-base titration, targeting ≥98% purity .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling dust/aerosols .
  • Storage : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis .
  • Spill management : Neutralize with sodium bicarbonate and collect residues in chemical waste containers .

Q. What is the role of the hydrochloride salt in this compound’s physicochemical properties?

The hydrochloride salt enhances:

  • Aqueous solubility : Ionic interactions with water molecules improve dissolution for biological assays .
  • Stability : Protonation of the piperidine nitrogen reduces oxidative degradation under ambient conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-technique validation : Cross-validate NMR, IR, and X-ray crystallography data. For instance, crystallographic analysis (via SHELXL) resolves ambiguities in stereochemistry .
  • Dynamic NMR : Detect conformational equilibria (e.g., chair-flipping in piperidine rings) causing split signals .

Q. What strategies are effective for impurity profiling and quantification?

  • HPLC-MS : Use C18 columns (5 µm, 250 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradients to separate impurities (e.g., unreacted alkynes) .
  • Limit tests : Compare impurity peaks against reference standards (e.g., EP/BP pharmacopeial guidelines) .

Q. How can computational modeling predict structure-property relationships?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict hydrogen-bonding sites and solubility .
  • Molecular docking : Simulate interactions with biological targets (e.g., neurotransmitter receptors) using AutoDock Vina .

Q. What crystallographic methods are used to analyze this compound’s solid-state structure?

  • Single-crystal X-ray diffraction (SC-XRD) : Refine data with SHELXL-2018 to determine bond lengths/angles (e.g., C≡C bond: ~1.20 Å) .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder or lattice defects .

Q. How can pharmacological target identification be systematically approached?

  • Receptor binding assays : Screen against GPCR libraries using radiolabeled ligands (e.g., 3H^3H-ligands for σ-receptors) .
  • Cellular assays : Measure cAMP levels or calcium flux in HEK293 cells transfected with target receptors .

Q. What patterns govern hydrogen bonding in this compound’s supramolecular arrangements?

  • Graph set analysis : Classify motifs (e.g., R22(8)R_2^2(8) rings) using Etter’s rules to predict crystal packing .
  • Hirshfeld surface analysis : Map close contacts (e.g., H···Cl interactions) with CrystalExplorer .

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